molecular formula C15H20N2O B14293749 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one CAS No. 114640-90-3

5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one

Cat. No.: B14293749
CAS No.: 114640-90-3
M. Wt: 244.33 g/mol
InChI Key: DSVBAUWDNFSWEV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one is an organic compound that serves as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the Fischer-indole synthesis, a key step in the production of certain pharmaceuticals, including the antiemetic drug Ondansetron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one apart from similar compounds is its specific role in the Fischer-indole synthesis and its unique electronic structure. The delocalization of π-electrons along the N(8)-N(7)-C(3)=C(2)-C(1)=O backbone enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

CAS No.

114640-90-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

5,5-dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H20N2O/c1-15(2)10-12(9-14(18)11-15)16-17(3)13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3

InChI Key

DSVBAUWDNFSWEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NN(C)C2=CC=CC=C2)C

Origin of Product

United States

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